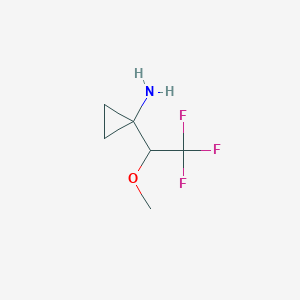
((1S,2S)-2-(4-Iodophenyl)cyclopropyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((1S,2S)-2-(4-Iodophenyl)cyclopropyl)methanol: is an organic compound characterized by the presence of a cyclopropyl ring substituted with a 4-iodophenyl group and a methanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ((1S,2S)-2-(4-Iodophenyl)cyclopropyl)methanol typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the 4-iodophenyl group. One common method involves the reaction of a cyclopropylcarbinol with iodine and a suitable base under controlled conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: ((1S,2S)-2-(4-Iodophenyl)cyclopropyl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding cyclopropylmethane derivative.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of cyclopropylcarboxylic acid or cyclopropylaldehyde.
Reduction: Formation of cyclopropylmethane derivatives.
Substitution: Formation of substituted cyclopropylmethanol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: ((1S,2S)-2-(4-Iodophenyl)cyclopropyl)methanol is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: The compound may be used in the study of biological pathways and mechanisms, particularly those involving cyclopropyl-containing molecules.
Medicine: Research into the potential therapeutic applications of this compound includes its use as a precursor for the synthesis of bioactive molecules.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of ((1S,2S)-2-(4-Iodophenyl)cyclopropyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl ring and the 4-iodophenyl group contribute to the compound’s binding affinity and specificity. The methanol group may participate in hydrogen bonding interactions, further influencing the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
- ((1S,2S)-2-(4-Bromophenyl)cyclopropyl)methanol
- ((1S,2S)-2-(4-Chlorophenyl)cyclopropyl)methanol
- ((1S,2S)-2-(4-Fluorophenyl)cyclopropyl)methanol
Comparison: ((1S,2S)-2-(4-Iodophenyl)cyclopropyl)methanol is unique due to the presence of the iodine atom, which can influence the compound’s reactivity and interactions. Compared to its bromine, chlorine, and fluorine analogs, the iodine-containing compound may exhibit different chemical and biological properties, such as increased molecular weight and altered electronic effects.
Eigenschaften
Molekularformel |
C10H11IO |
|---|---|
Molekulargewicht |
274.10 g/mol |
IUPAC-Name |
[(1S,2S)-2-(4-iodophenyl)cyclopropyl]methanol |
InChI |
InChI=1S/C10H11IO/c11-9-3-1-7(2-4-9)10-5-8(10)6-12/h1-4,8,10,12H,5-6H2/t8-,10-/m1/s1 |
InChI-Schlüssel |
PTSGLUWJCUTITI-PSASIEDQSA-N |
Isomerische SMILES |
C1[C@@H]([C@H]1C2=CC=C(C=C2)I)CO |
Kanonische SMILES |
C1C(C1C2=CC=C(C=C2)I)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B15278982.png)
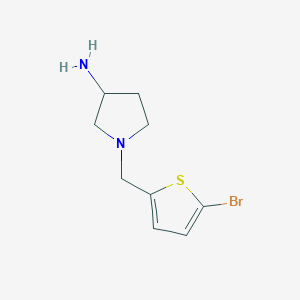
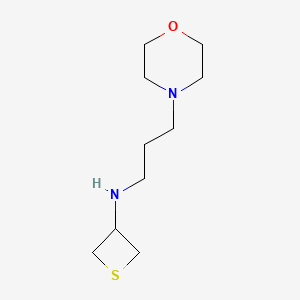
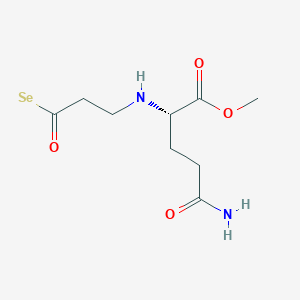
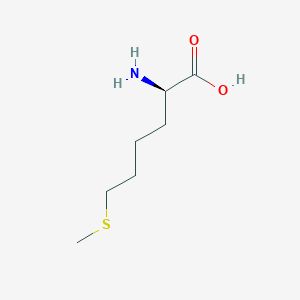

![(4S)-2,5-Diazabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B15279026.png)
![6-Bromo-7-fluoro-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B15279030.png)

![N-Ethyl-2,5-dioxaspiro[3.5]nonan-8-amine](/img/structure/B15279041.png)


![7-(3-Bromophenyl)-4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B15279071.png)
